Cas no 70193-21-4 (Trichlamide)

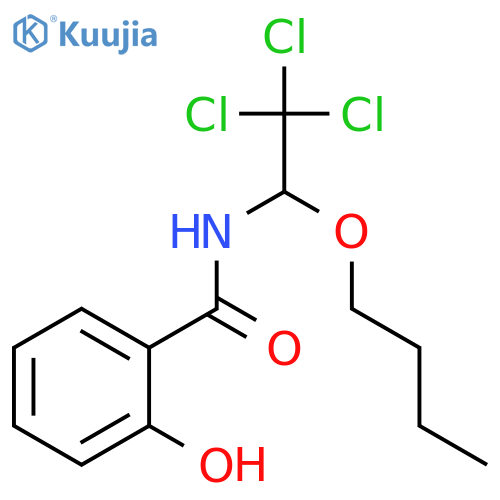

Trichlamide structure

商品名:Trichlamide

Trichlamide 化学的及び物理的性質

名前と識別子

-

- Trichlamide

- N-(1-Butoxy-2,2,2-trichloroethyl)salicylamide

- N-(1-Butoxy-2,2,2-trichloroethyl)-2-hydroxybenzamide

- (RS)-N-(1-butoxy-2,2,2-trichloroethyl)salicylamide

- Hataclean

- n-(1-butoxy-2,2,2-trichlorethyl)-2-hydroxybenzamid

- N-(1-n-Butoxy-2,2,2-trichloraethyl)salicylamid

- N-(l-Butoxy-2,2,2-trichloroethyl)salicylamide

- NK 483

- rac-N-[(1R)-1-butoxy-2,2,2-trichloroethyl]-2-hydroxybenzamide

- Trichlamide [ISO]

- WL 105305

- 70193-21-4

- DTXSID00867877

- N-(1-Butoxy-2,2,2-trichloroethyl)-2-hydroxybenzamide; Hataclean; N-(1-Butoxy-2,2,2-trichloroethyl)salicylamide; NK 483; Trichlamide; WL 105305

- SCHEMBL70426

- NHTFLYKPEGXOAN-UHFFFAOYSA-N

- 2-BENZYLSULFANYL-7-HYDROXY-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLICACIDETHYLESTER

- NS00015298

- C18916

- Trichlamide 10 microg/mL in Cyclohexane

- Trichlamide, PESTANAL(R), analytical standard

- Benzamide, N-(1-butoxy-2,2,2-trichloroethyl)-2-hydroxy-

- BRN 2882884

- Q27155714

- CHEBI:82058

-

- MDL: MFCD00128927

- インチ: InChI=1S/C13H16Cl3NO3/c1-2-3-8-20-12(13(14,15)16)17-11(19)9-6-4-5-7-10(9)18/h4-7,12,18H,2-3,8H2,1H3,(H,17,19)

- InChIKey: NHTFLYKPEGXOAN-UHFFFAOYSA-N

- ほほえんだ: CCCCOC(C(Cl)(Cl)Cl)NC(C1=CC=CC=C1O)=O

計算された属性

- せいみつぶんしりょう: 339.02000

- どういたいしつりょう: 339.02

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 20

- 回転可能化学結合数: 6

- 複雑さ: 310

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- ひょうめんでんか: 0

- トポロジー分子極性表面積: 58.6A^2

- 互変異性体の数: 7

- 疎水性パラメータ計算基準値(XlogP): 4.5

じっけんとくせい

- 色と性状: 白色結晶または粉末

- 密度みつど: 1.4549 (rough estimate)

- ふってん: 169.5°C (rough estimate)

- フラッシュポイント: 230.4 °C

- 屈折率: 1.6200 (estimate)

- PSA: 58.56000

- LogP: 4.02590

- ようかいせい: ほとんど水に溶けず、アセトン、エタノールに溶ける

Trichlamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | T798253-1mg |

Trichlamide |

70193-21-4 | 1mg |

$ 155.00 | 2022-06-02 | ||

| TRC | T798253-50mg |

N-(1-Butoxy-2,2,2-trichloroethyl)-2-hydroxybenzamide |

70193-21-4 | 50mg |

$173.00 | 2023-05-17 | ||

| TRC | T798253-250mg |

N-(1-Butoxy-2,2,2-trichloroethyl)-2-hydroxybenzamide |

70193-21-4 | 250mg |

$775.00 | 2023-05-17 | ||

| A2B Chem LLC | AH13697-10mg |

TRICHLAMIDE |

70193-21-4 | 10mg |

$213.00 | 2024-04-19 | ||

| TRC | T798253-10mg |

Trichlamide |

70193-21-4 | 10mg |

$ 1240.00 | 2022-06-02 | ||

| TRC | T798253-500mg |

N-(1-Butoxy-2,2,2-trichloroethyl)-2-hydroxybenzamide |

70193-21-4 | 500mg |

$1378.00 | 2023-05-17 | ||

| TRC | T798253-750mg |

N-(1-Butoxy-2,2,2-trichloroethyl)-2-hydroxybenzamide |

70193-21-4 | 750mg |

$ 1800.00 | 2023-09-05 |

Trichlamide 関連文献

-

Satyam Kumar,G. D. Dwivedi,Shiv Kumar,R. B. Mathur,U. Saxena,A. K. Ghosh,Amish G. Joshi,H. D. Yang,Sandip Chatterjee Dalton Trans., 2015,44, 3109-3117

-

Zoubir El-Hachemi,Carlos Escudero,Francisco Acosta-Reyes,M. Teresa Casas,Virginia Altoe,Shaul Aloni,Gerard Oncins,Alessandro Sorrenti,Joaquim Crusats,J. Lourdes Campos,Josep M. Ribó J. Mater. Chem. C, 2013,1, 3337-3346

-

3. Structural characterization of ZnS nanocrystals with a conic head using HR–TEM and HAADF tomography†Masato Uehara,Yusuke Nakamura,Satoshi Sasaki,Hiroyuki Nakamura CrystEngComm, 2011,13, 5998-6001

-

Lei Li,Hui Li,Xiao Cheng Zeng Chem. Commun., 2015,51, 9535-9538

-

Andrew L. Johnson,Matthew G. Davidson,Yolanda Pérez,Matthew D. Jones,Nicolas Merle,Paul R. Raithby,Stephen P. Richards Dalton Trans., 2009, 5551-5558

70193-21-4 (Trichlamide) 関連製品

- 1354028-27-5(2-Amino-N-[(3S)-1-methylpiperidin-3-yl]-N-propan-2-ylpropanamide)

- 845799-66-8(1-3-(propan-2-yloxy)propyl-3-(thiophene-2-sulfonyl)-1H-pyrrolo2,3-bquinoxalin-2-amine)

- 2640889-46-7(6-Cyclopropyl-5-fluoro-2-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-3,4-dihydropyrimidin-4-one)

- 1820575-47-0(tert-butyl (1S,5S)-3,6-diazabicyclo[3.2.2]nonane-3-carboxylate;hydrochloride)

- 133059-44-6(4-Bromo-3-fluorobenzonitrile)

- 1891965-77-7(3-2-(propan-2-yl)phenyl-1,2-oxazole-5-carboxylic acid)

- 2137493-86-6(1'-Methyl-3-oxaspiro[bicyclo[3.1.0]hexane-2,4'-piperidine]-1-amine)

- 2229672-34-6(4-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-ylbut-3-en-2-amine)

- 1805379-74-1(2-Bromo-3-(difluoromethyl)-6-nitropyridine-5-acetonitrile)

- 5499-76-3(4-(2-Hydroxyanilino)methylene-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one)

推奨される供給者

Suzhou Senfeida Chemical Co., Ltd

(CAS:70193-21-4)TRICHLAMIDE

清らかである:99.9%

はかる:200kg

価格 ($):問い合わせ